N-(9,9-dimethyldecyl)methanimine
Description
N-(9,9-Dimethyldecyl)methanimine is an alkyl-substituted imine characterized by a branched decyl chain (C10H21 with two methyl groups at the 9th carbon) attached to a methanimine group (CH=N–).
Properties
Molecular Formula |
C13H27N |
|---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
N-(9,9-dimethyldecyl)methanimine |
InChI |
InChI=1S/C13H27N/c1-13(2,3)11-9-7-5-6-8-10-12-14-4/h4-12H2,1-3H3 |
InChI Key |
ARRIHXFCXUXJNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCCCCN=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(9,9-dimethyldecyl)methanimine can be synthesized through the reaction of 9,9-dimethyldecylamine with formaldehyde under acidic or basic conditions. The reaction typically involves the condensation of the amine with formaldehyde, followed by dehydration to form the imine. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The use of catalysts, such as acid or base catalysts, can enhance the reaction rate and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(9,9-dimethyldecyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The imine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the imine group under mild conditions.
Major Products Formed
The major products formed from these reactions include secondary amines, oxides, and substituted imines, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(9,9-dimethyldecyl)methanimine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(9,9-dimethyldecyl)methanimine involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s reactivity is attributed to the presence of the carbon-nitrogen double bond, which can undergo various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Aryl-Substituted Imines
Aryl-substituted imines, such as (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines (), exhibit distinct crystallographic behaviors. These compounds crystallize in the triclinic space group P-1 with unit cell parameters influenced by halogen substitution (Cl vs. Br). Key features include:
- Dihedral Angles : ~56° between terminal phenyl rings, indicating significant molecular twist.
- Intermolecular Interactions : Stabilized by weak C–H···N and C–H···X (X = Cl, Br) hydrogen bonds, as well as π–π stacking.
In contrast, N-(9,9-dimethyldecyl)methanimine’s bulky alkyl substituent likely disrupts planar packing, favoring van der Waals interactions over π–π stacking. This could result in lower melting points and altered crystal symmetry compared to aryl analogs .
Alkyl-Substituted Imines
Shorter-chain alkyl imines, such as (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine (), demonstrate:
- Odor Profiles: Fruity or pear-like notes due to volatile aromatic groups.
- Retention Indices (RI) : RI = 1442 for (E)-N-(3-methylbutyl)-1-phenylmethanimine, reflecting moderate polarity in gas chromatography.
This compound’s long alkyl chain may reduce volatility, making it less odor-active but more thermally stable. Its higher molecular weight (estimated ~269.5 g/mol) and lipophilicity (predicted log P > 5) suggest poor aqueous solubility, contrasting with shorter-chain imines .
Functional Group Comparisons
- Imines vs. Amines : Imines (C=N) are more polar than amines (C–N), leading to differences in reactivity and solubility. For example, N-Methyl-1-(naphthalen-1-yl)methanamine () has a log P of 3.02, while imines like this compound may exhibit higher polarity but offset by hydrophobic alkyl chains.
- Imines vs. Nitrosamines: Unlike carcinogenic nitrosamines (e.g., NDMA in ), imines lack the N–NO group, reducing toxicity concerns but requiring stability studies to prevent hydrolysis .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Table 2: Spectroscopic Data (Selected Compounds)
Research Findings and Trends
Substituent Effects :
- Aryl Groups : Enhance crystallinity via π–π interactions but reduce thermal stability due to steric hindrance .
- Alkyl Chains : Increase lipophilicity and boiling points but may complicate crystallization .
Applications :
- Aryl imines are explored in fragrances (), while alkyl imines may serve as surfactants or intermediates in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
